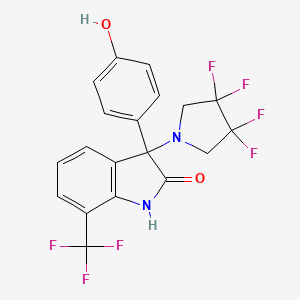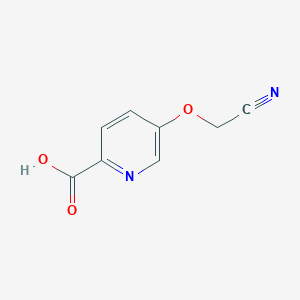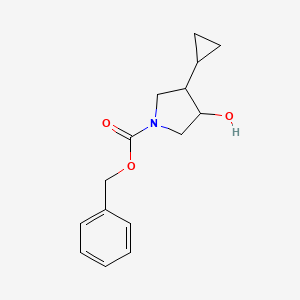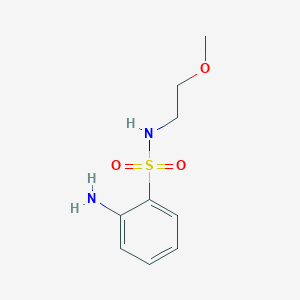![molecular formula C8H7N3O2 B13919365 7h-Pyrrolo[2,3-d]pyrimidine-4-acetic acid](/img/structure/B13919365.png)
7h-Pyrrolo[2,3-d]pyrimidine-4-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7h-Pyrrolo[2,3-d]pyrimidine-4-acetic acid is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for the development of various therapeutic agents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7h-Pyrrolo[2,3-d]pyrimidine-4-acetic acid typically involves multi-step reactions. One common method includes the condensation of 2-cyano-3-(1,3-dioxolane) ethyl propionate with formamidine acetate under reflux conditions, followed by cyclization and chlorination steps . Another method involves the reaction of 2-cyano-4,4-dimethoxybutanoate with formamidine, followed by cyclization to form the pyrrolo[2,3-d]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and minimizing by-products. For example, the use of microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce reaction times . Additionally, the use of environmentally friendly solvents and catalysts is emphasized to ensure sustainable production processes .
化学反応の分析
Types of Reactions
7h-Pyrrolo[2,3-d]pyrimidine-4-acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like sodium periodate.
Reduction: Reduction reactions can be performed using hydrogenation catalysts.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and amines.
Common Reagents and Conditions
Oxidation: Sodium periodate in the presence of a transition metal catalyst.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using phosphorus oxychloride, followed by nucleophilic substitution with amines.
Major Products
The major products formed from these reactions include various substituted derivatives of the pyrrolo[2,3-d]pyrimidine core, which can exhibit different biological activities .
科学的研究の応用
7h-Pyrrolo[2,3-d]pyrimidine-4-acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is a key scaffold in the development of kinase inhibitors, which are used in cancer therapy.
Industry: The compound is employed in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 7h-Pyrrolo[2,3-d]pyrimidine-4-acetic acid involves its interaction with specific molecular targets, such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
類似化合物との比較
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound is similar in structure but contains a chlorine atom at the 4-position.
4-Aminopyrrolo[2,3-d]pyrimidine: This derivative has an amino group at the 4-position and exhibits different biological activities.
Uniqueness
7h-Pyrrolo[2,3-d]pyrimidine-4-acetic acid is unique due to its specific acetic acid functional group, which can enhance its solubility and reactivity compared to other derivatives. This unique feature makes it a valuable scaffold for the development of novel therapeutic agents .
特性
分子式 |
C8H7N3O2 |
|---|---|
分子量 |
177.16 g/mol |
IUPAC名 |
2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)acetic acid |
InChI |
InChI=1S/C8H7N3O2/c12-7(13)3-6-5-1-2-9-8(5)11-4-10-6/h1-2,4H,3H2,(H,12,13)(H,9,10,11) |
InChIキー |
HUKJYEVWOGJGMU-UHFFFAOYSA-N |
正規SMILES |
C1=CNC2=NC=NC(=C21)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-Chloro-7-methylpyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13919338.png)
![2-Chloro-7-isopropoxyimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13919343.png)


![2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol;oxalic acid](/img/structure/B13919354.png)
![4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13919361.png)
